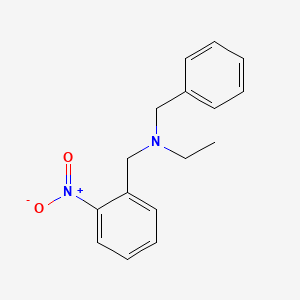![molecular formula C22H26N2O4 B5728473 methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIBB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but it is thought to involve the modulation of intracellular calcium levels through the sigma-2 receptor. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels, induction of reactive oxygen species production, and induction of apoptosis in cancer cells. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its high potency and specificity for the sigma-2 receptor. This allows for the selective modulation of intracellular calcium levels and induction of apoptosis in cancer cells. However, one limitation of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.
Orientations Futures
There are many future directions for research on methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, including its potential applications in the treatment of neurodegenerative diseases, as well as its use as a tool for studying the function of the sigma-2 receptor. Other potential future directions include the development of more potent and selective sigma-2 receptor ligands, as well as the investigation of the potential role of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in modulating other cellular processes. Overall, methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is a promising compound with a variety of potential applications in scientific research.
Méthodes De Synthèse
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 4-morpholinecarboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with methyl iodide to form methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate.
Applications De Recherche Scientifique
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has a variety of scientific research applications, including its use as a tool for studying the function of certain receptors in the central nervous system. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to bind to the sigma-2 receptor, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl 4-morpholin-4-yl-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)16-4-6-17(7-5-16)21(25)23-19-14-18(22(26)27-3)8-9-20(19)24-10-12-28-13-11-24/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLOUJISKGMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(morpholin-4-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)

![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)



![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)



![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

